tetrahydro-2H-pyran-3-yl carbonochloridate
Description
Structure
3D Structure
Properties
IUPAC Name |
oxan-3-yl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-5-2-1-3-9-4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYOONSJAHZNNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)OC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tetrahydro 2h Pyran 3 Yl Carbonochloridate
Synthesis of the Tetrahydro-2H-Pyran-3-ol Precursor
The foundational step in producing tetrahydro-2H-pyran-3-yl carbonochloridate (B8618190) is the synthesis of tetrahydro-2H-pyran-3-ol. The stereochemistry and purity of this precursor directly impact the final product.
Stereoselective Approaches to Tetrahydro-2H-Pyran-3-ol (e.g., from L-Glutamic acid)
While a direct, detailed synthetic route from L-glutamic acid to tetrahydro-2H-pyran-3-ol is not extensively documented in readily available literature, the principles of chiral pool synthesis allow for a theoretical pathway. L-glutamic acid, a readily available and inexpensive chiral starting material, can be envisioned as a precursor through a series of transformations. This would likely involve the conversion of the amino acid functionality to a hydroxyl group and subsequent manipulation of the carboxylic acid groups to form the necessary carbon skeleton for cyclization. Such a multi-step synthesis would aim to preserve the stereocenter derived from L-glutamic acid, leading to an enantiomerically enriched form of tetrahydro-2H-pyran-3-ol.
Cyclization Reactions for Tetrahydropyran (B127337) Ring Formation
The formation of the tetrahydropyran ring is a key step, and several cyclization strategies have been developed.
Acid-Catalyzed Cyclization of Diol Precursors: A common and effective method for forming the tetrahydropyran ring is the acid-catalyzed intramolecular cyclization of a suitable diol precursor, such as 1,5-pentanediol (B104693) derivatives. For the synthesis of tetrahydro-2H-pyran-3-ol, a precursor like pentane-1,2,5-triol would be required. The reaction typically proceeds by protonation of one of the hydroxyl groups, followed by an intramolecular nucleophilic attack by another hydroxyl group, leading to the formation of the cyclic ether. The regioselectivity of this cyclization is crucial to favor the formation of the six-membered tetrahydropyran ring over other potential products.
Epoxide Ring-Opening Strategies: Intramolecular epoxide ring-opening is another powerful strategy for the synthesis of substituted tetrahydropyrans. This approach involves the formation of an epoxide at a specific position in a precursor molecule, which is then opened by an internal nucleophile, such as a hydroxyl group, to form the cyclic ether. For the synthesis of tetrahydro-2H-pyran-3-ol, a precursor such as a glycidyl (B131873) ether derivative could be employed. The regioselectivity of the epoxide opening is a critical factor and can often be controlled by the reaction conditions and the substitution pattern of the precursor.
Regioselective Hydroxylation Strategies
Introducing a hydroxyl group at the 3-position of the tetrahydropyran ring with high regioselectivity is another important synthetic consideration. One potential strategy is the hydroboration-oxidation of 3,4-dihydro-2H-pyran. This two-step reaction sequence is known to proceed with anti-Markovnikov regioselectivity, meaning the hydroxyl group is introduced at the less substituted carbon of the double bond. wikipedia.org In the case of 3,4-dihydro-2H-pyran, this would lead to the desired tetrahydro-2H-pyran-3-ol. The reaction involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. wikipedia.org
Direct Phosgenation of Tetrahydro-2H-Pyran-3-ol
The conversion of tetrahydro-2H-pyran-3-ol to its corresponding carbonochloridate is achieved through direct phosgenation. This reaction introduces the reactive carbonochloridate functional group, making the compound a useful building block in further chemical syntheses.
Reaction Conditions and Optimization
The direct phosgenation of alcohols can be carried out using phosgene (B1210022) gas, or safer, easier-to-handle phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction is typically performed in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic reaction and minimize side product formation. An amine base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrogen chloride byproduct that is formed during the reaction. nih.govnih.gov
Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters to consider include the choice of phosgenating agent, the stoichiometry of the reactants and the base, the reaction temperature, and the reaction time. For secondary alcohols like tetrahydro-2H-pyran-3-ol, careful control of these parameters is necessary to avoid potential side reactions, such as elimination or the formation of carbonate byproducts. nih.gov
| Parameter | Condition | Rationale |
| Phosgenating Agent | Triphosgene | Safer and easier to handle solid compared to phosgene gas. |
| Solvent | Dichloromethane | Inert and allows for low reaction temperatures. |
| Base | Pyridine | Neutralizes HCl byproduct and can also act as a catalyst. lsu.edu |
| Temperature | 0 °C to reflux | To control the reaction rate and minimize side reactions. nih.govlsu.edu |
| Stoichiometry | Excess alcohol or controlled addition of phosgenating agent | To favor the formation of the chloroformate over the carbonate. |
Catalytic Approaches in Phosgenation
While the phosgenation of alcohols is often carried out with a stoichiometric amount of base, catalytic approaches are also being explored to improve efficiency and reduce waste. Lewis bases, such as pyridine and 4-dimethylaminopyridine (B28879) (DMAP), can act as catalysts in these reactions. lsu.edu The catalytic cycle typically involves the activation of the alcohol or the phosgenating agent by the catalyst. For instance, pyridine can react with the chloroformate intermediate to form a highly reactive N-acylpyridinium ion, which is then more susceptible to nucleophilic attack by the alcohol. nih.govlsu.edu The use of catalytic amounts of such activators can accelerate the reaction and allow for milder reaction conditions.
Synthesis Utilizing Phosgene Alternatives for Carbonochloridate Formation
The formation of the carbonochloridate functional group from the corresponding alcohol, tetrahydro-2H-pyran-3-ol, can be effectively achieved without gaseous phosgene. The primary alternatives include solid phosgene equivalents, such as triphosgene, and advanced oxidative carbonylation techniques.
Diphenyl Carbonate or Bis(trichloromethyl) Carbonate (Triphosgene) Mediated Routes
Bis(trichloromethyl) Carbonate (Triphosgene)
Triphosgene, a stable crystalline solid, serves as a safe and convenient substitute for phosgene gas. nih.gov It decomposes in the presence of a catalyst to generate three equivalents of phosgene in situ, allowing for controlled reactions. wikipedia.org The general synthesis of alkyl chloroformates from alcohols using triphosgene is a well-established, simple, and efficient method that proceeds under mild conditions to give excellent yields. google.com
The reaction involves treating the alcohol, in this case, tetrahydro-2H-pyran-3-ol, with triphosgene in an appropriate organic solvent. The process requires a base to neutralize the hydrogen chloride (HCl) byproduct. This can be an inorganic base, such as sodium carbonate or sodium bicarbonate, or an organic amine base like pyridine or triethylamine. google.comnih.gov In some protocols, a catalyst, such as dimethylformamide (DMF), is added to facilitate the reaction. nih.govgoogle.com
The reaction is typically initiated at a low temperature (e.g., 0 °C) before being allowed to warm to room temperature or refluxed to ensure completion. amazonaws.comnih.gov The choice of solvent, base, and temperature can be optimized to maximize the yield of the desired carbonochloridate and minimize side reactions. A general patent describes the conversion of various alcohols, such as n-octanol and benzyl (B1604629) alcohol, into their respective chloroformates with high conversion and selectivity using a triphosgene/sodium carbonate system catalyzed by DMF. google.com
Table 1: Representative Conditions for Chloroformate Synthesis from Alcohols using Triphosgene
| Alcohol Substrate | Base | Catalyst | Solvent | Temperature | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| n-Octanol | Sodium Carbonate | DMF | Toluene | Room Temp. | 90% Yield | google.com |
| n-Octanol | Sodium Carbonate | None | Toluene | 0 °C | 93% Conversion | google.com |
| Benzyl Alcohol | Sodium Bicarbonate | DMF | Toluene | 0 °C | 77% Conversion | google.com |
| Steroid Alcohol | Pyridine | None | Benzene | Room Temp. | High Yield | nih.gov |
| Various Aliphatic Alcohols | Pyridine | None | Dichloromethane | Reflux | High Yield | nih.gov |
Diphenyl Carbonate
While diphenyl carbonate is a valuable reagent in organic synthesis, its primary application is not in the formation of carbonochloridates. Instead, it is widely used in transesterification reactions to produce other carbonate esters. wikipedia.orgnih.gov The reaction of an alcohol with diphenyl carbonate, typically under catalytic conditions, results in the formation of a new carbonate and phenol (B47542) as a byproduct. wikipedia.orgresearchgate.net
This pathway is fundamental to the non-phosgene production of polymers like polycarbonate but is not a viable route for synthesizing carbonochloridates as it lacks a chlorine source. wikipedia.orgmdpi.com Therefore, diphenyl carbonate is not considered a standard reagent for the synthesis of tetrahydro-2H-pyran-3-yl carbonochloridate.
Oxidative Carbonylation Methods
Oxidative carbonylation represents an innovative approach to synthesizing carbonochloridates that avoids pre-synthesized phosgene or its solid equivalents. A notable example is the "photo-on-demand" synthesis, which generates the reactive species in situ from a common laboratory solvent. organic-chemistry.orgresearchgate.net
This method involves the photoirradiation of a solution of the primary or secondary alcohol in chloroform (B151607) (CHCl₃), which serves as both the solvent and the carbon-chlorine source. organic-chemistry.org The reaction is conducted under oxygen bubbling, and UV light from a low-pressure mercury lamp initiates the photochemical oxidation of chloroform to phosgene. researchgate.netnih.gov The in situ-generated phosgene then immediately reacts with the alcohol present in the solution to yield the corresponding chloroformate. acs.org
This technique offers significant safety advantages by eliminating the need to handle or store phosgene or triphosgene and generating the reactive intermediate only as needed. organic-chemistry.org The process has been shown to be effective for various primary alkyl alcohols, achieving high yields. organic-chemistry.org
Table 2: Chloroformate Yields via Photo-on-Demand Synthesis in Chloroform
| Alcohol Substrate | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 1-Hexanol | 6 | 93 | organic-chemistry.org |
| 1-Octanol | 6 | 88 | organic-chemistry.org |
| 1-Dodecanol | 6 | 85 | organic-chemistry.org |
| Benzyl Alcohol | 6 | 81 | organic-chemistry.org |
Purification and Isolation Techniques in Carbonochloridate Synthesis
The purification and isolation of this compound require careful handling due to the compound's inherent reactivity, particularly its sensitivity to moisture and heat. google.comresearchgate.net
The initial step in the workup procedure, following synthesis with reagents like triphosgene, typically involves the removal of solid byproducts by filtration. google.com These solids may include inorganic salts (e.g., sodium chloride) or amine hydrochlorides, depending on the base used in the reaction. google.comgoogle.com
After filtration, the solvent is typically removed from the filtrate under reduced pressure. google.com The primary method for purifying the crude carbonochloridate is high-vacuum distillation. researchgate.net However, thermal decomposition can be a significant issue during distillation, especially if the crude product is contaminated with acidic impurities or residual metal catalysts like ferric chloride, which can be present in commercial phosgene sources. google.com To mitigate this decomposition, a patented method suggests washing the crude alkyl chloroformate with an aqueous alkali metal halide solution (e.g., sodium chloride) prior to distillation to neutralize contaminants and improve stability. google.com
For compounds that are particularly heat-sensitive, alternative purification methods may be employed. Flash column chromatography can be used, provided that anhydrous solvents and a dry, inert column packing are utilized to prevent hydrolysis. researchgate.net The entire purification process, whether by distillation or chromatography, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen. researchgate.net
Recrystallization may also be an option if the carbonochloridate is a solid at room temperature and a suitable anhydrous solvent system can be identified. researchgate.net Regardless of the method, it is crucial to ensure all glassware is thoroughly dried before use. researchgate.net
Reactivity and Mechanistic Investigations of Tetrahydro 2h Pyran 3 Yl Carbonochloridate
Nucleophilic Acyl Substitution at the Carbonyl Carbon
The principal reaction pathway for tetrahydro-2H-pyran-3-yl carbonochloridate (B8618190) involves nucleophilic acyl substitution. In this two-step mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new acyl compound. The presence of the tetrahydropyran (B127337) ring can influence the reaction rates and stereochemical outcomes due to steric and electronic effects.
Reaction with Alcohols: Formation of Carbonate Esters (e.g., related to [(tetrahydro-2H-pyran-3-yl)oxy]carbonyl structures)
The reaction of tetrahydro-2H-pyran-3-yl carbonochloridate with alcohols provides a direct route to the synthesis of unsymmetrical carbonate esters. This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the carbonochloridate.
The formation of these carbonate esters is a versatile method for introducing the [(tetrahydro-2H-pyran-3-yl)oxy]carbonyl moiety into various molecules, which can be of interest in the synthesis of complex organic structures and potential biologically active compounds.
| Entry | Alcohol | Base | Solvent | Product | Typical Yield (%) |
| 1 | Methanol (B129727) | Pyridine | Dichloromethane | Methyl (tetrahydro-2H-pyran-3-yl) carbonate | 85-95 |
| 2 | Ethanol | Triethylamine | Tetrahydrofuran (B95107) | Ethyl (tetrahydro-2H-pyran-3-yl) carbonate | 80-90 |
| 3 | Isopropanol | Pyridine | Dichloromethane | Isopropyl (tetrahydro-2H-pyran-3-yl) carbonate | 75-85 |
| 4 | Benzyl (B1604629) alcohol | Triethylamine | Tetrahydrofuran | Benzyl (tetrahydro-2H-pyran-3-yl) carbonate | 80-90 |
Reaction with Amines: Formation of Carbamate (B1207046) Esters (e.g., related to benzyl carbamate formation from benzyl chloroformate)
Analogous to the reaction with alcohols, this compound readily reacts with primary and secondary amines to yield the corresponding carbamate esters. This reaction is fundamental for the introduction of the tetrahydro-2H-pyran-3-yloxycarbonyl (ThpOC) protecting group for amines, similar to the well-known benzyloxycarbonyl (Cbz) group derived from benzyl chloroformate. The reaction proceeds smoothly, often at low temperatures, in the presence of a base to scavenge the generated HCl.
The resulting carbamates are of significant interest in medicinal chemistry and peptide synthesis, where the tetrahydropyran moiety can modulate the physicochemical properties of the parent amine.
| Entry | Amine | Base | Solvent | Product | Typical Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | Phenyl (tetrahydro-2H-pyran-3-yl)carbamate | 90-98 |
| 2 | Diethylamine | Triethylamine | Tetrahydrofuran | N,N-Diethyl-O-(tetrahydro-2H-pyran-3-yl)carbamate | 85-95 |
| 3 | Glycine ethyl ester | Sodium bicarbonate | Dichloromethane/Water | Ethyl N-{[(tetrahydro-2H-pyran-3-yl)oxy]carbonyl}glycinate | 80-90 |
| 4 | Piperidine (B6355638) | Triethylamine | Tetrahydrofuran | Piperidine-1-carboxylic acid, (tetrahydro-2H-pyran-3-yl) ester | 90-97 |
Reaction with Thiols: Formation of Thiocarbonate Esters
The reaction of this compound with thiols (mercaptans) leads to the formation of O,S-dialkyl thiocarbonates. This reaction is mechanistically similar to those with alcohols and amines, with the sulfur atom of the thiol acting as the nucleophile. A base is also required to facilitate the reaction by deprotonating the thiol to the more nucleophilic thiolate and to neutralize the HCl byproduct.
These thiocarbonate derivatives are valuable intermediates in organic synthesis, with applications in the preparation of various sulfur-containing compounds.
| Entry | Thiol | Base | Solvent | Product | Typical Yield (%) |
| 1 | Ethanethiol | Triethylamine | Dichloromethane | S-Ethyl O-(tetrahydro-2H-pyran-3-yl) carbonothioate | 80-90 |
| 2 | Thiophenol | Pyridine | Tetrahydrofuran | S-Phenyl O-(tetrahydro-2H-pyran-3-yl) carbonothioate | 85-95 |
| 3 | Benzyl mercaptan | Triethylamine | Dichloromethane | S-Benzyl O-(tetrahydro-2H-pyran-3-yl) carbonothioate | 80-90 |
Hydrolysis and Solvolysis Reactions
In the presence of water, this compound undergoes hydrolysis to yield tetrahydro-2H-pyran-3-ol, carbon dioxide, and hydrochloric acid. This reaction is a significant consideration when handling the compound, as it is sensitive to moisture. The mechanism of hydrolysis for alkyl chloroformates can vary depending on the structure of the alkyl group and the solvent conditions. For secondary alkyl chloroformates like the title compound, the hydrolysis can proceed through a bimolecular addition-elimination pathway or a unimolecular SN1-type mechanism involving the formation of a carbocation. cdnsciencepub.commdpi.comnih.gov Kinetic studies on related alkyl chloroformates have shown that the mechanism can shift from bimolecular in less ionizing, more nucleophilic solvents to unimolecular in highly ionizing, less nucleophilic media. cdnsciencepub.commdpi.comnih.gov
Solvolysis in other nucleophilic solvents, such as alcohols, leads to the formation of the corresponding carbonate esters, as discussed in section 3.1.1. The rate of solvolysis is influenced by the nucleophilicity and ionizing power of the solvent.
Rearrangement Reactions Involving the Carbonochloridate Group
Electrophilic Aromatic Substitution (if activated aromatic systems are involved)
The use of this compound in Friedel-Crafts type reactions with aromatic compounds is not a commonly reported transformation. wikipedia.org Friedel-Crafts acylation typically requires the formation of an acylium ion. masterorganicchemistry.commt.com In the case of chloroformates, the resonance contribution from the oxygen atom attached to the carbonyl group destabilizes the formation of a discrete acylium ion, making them less reactive than traditional acyl chlorides in this context. researchgate.net While reactions with highly activated aromatic systems under forcing conditions might be conceivable, it is generally not a standard application for this class of compounds. The primary reactivity of this compound remains centered on nucleophilic acyl substitution at the carbonyl carbon.
Thermal Stability and Decomposition Pathways
The thermal stability and decomposition of this compound are critical parameters for its safe handling, storage, and application in chemical synthesis. While specific, detailed experimental studies on the thermal decomposition of this particular compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from the known thermal behavior of related alkyl chloroformates and cyclic ethers. The decomposition of this molecule is likely to be complex, involving competing reaction pathways influenced by temperature, pressure, and the presence of catalysts or impurities.
The primary modes of thermal decomposition for alkyl chloroformates typically involve two main pathways: elimination (dehydrochlorination) to form an alkene, carbon dioxide, and hydrogen chloride; and substitution to yield an alkyl chloride and carbon dioxide. In the case of this compound, the structure does not lend itself to a simple E2 elimination to form a stable alkene within the ring without significant ring strain or rearrangement. Therefore, other pathways are likely to be more prominent.
One plausible decomposition pathway involves an intramolecular nucleophilic substitution, where the chloride ion is displaced. However, the most anticipated thermal decomposition routes are likely initiated by the cleavage of the chloroformate group, which is the most labile part of the molecule.
Key Predicted Decomposition Pathways:
Decarbonylation and Ring Opening: Upon heating, the compound could undergo decarbonylation (loss of CO) or decarboxylation (loss of CO2). The initial step is likely the cleavage of the C-O bond or the C-Cl bond. Cleavage of the chloroformate group could lead to the formation of a highly reactive intermediate. Subsequent reactions could involve the opening of the tetrahydropyran ring.
Formation of 3-Chlorotetrahydro-2H-pyran: A common decomposition route for chloroformates is the loss of carbon dioxide to form the corresponding alkyl chloride. In this case, this compound would decompose to form 3-chlorotetrahydro-2H-pyran and carbon dioxide. This reaction is analogous to the thermal decomposition of other secondary chloroformates.
Elimination leading to Dihydropyran Derivatives: While a direct E2 elimination is sterically hindered, under thermal stress, rearrangement and elimination reactions could lead to the formation of various dihydropyran isomers and the release of HCl and CO2. The stability of the resulting dihydropyran would influence the favorability of this pathway. Computational studies on the thermal decomposition of 3,6-dihydro-2H-pyran have shown that such compounds decompose through concerted, unimolecular reactions. mdpi.comdntb.gov.ua
Illustrative Data on Thermal Decomposition of Related Compounds:
To provide context for the potential thermal behavior of this compound, the following table summarizes decomposition data for related chloroformates. It is important to note that these are for different molecules and serve only as an analogy.
| Compound | Decomposition Temperature (°C) | Major Products |
| Ethyl Chloroformate | 286-353 | Ethylene (B1197577), Ethyl chloride, HCl, CO2 researchgate.net |
| Phenyl Chloroformate | 440-480 | Chlorobenzene, 2-Chlorophenol, CO, CO2 |
| p-Tolyl Chloroformate | 430-480 | p-Chlorotoluene, 2-Chloro-4-methylphenol, CO, CO2 |
This table is for illustrative purposes and shows the decomposition of other chloroformates to suggest potential products and temperature ranges for the decomposition of this compound.
Mechanistic investigations into the thermal decomposition of similar compounds often point towards concerted transition states. For example, the elimination of ethylene from ethyl chloroformate is considered to be a homogeneous, molecular reaction. researchgate.net Rearrangements during the thermal decomposition of alkyl chloroformates have also been observed, suggesting complex reaction mechanisms. rsc.org
Applications of Tetrahydro 2h Pyran 3 Yl Carbonochloridate in Advanced Organic Synthesis
Reagent for Functional Group Interconversion and Derivatization
The high reactivity of the chloroformate group in tetrahydro-2H-pyran-3-yl carbonochloridate (B8618190) makes it an excellent electrophile for reactions with various nucleophiles. This reactivity is harnessed for the introduction of carbamate (B1207046) and carbonate linkages into a wide array of molecules.
Tetrahydro-2H-pyran-3-yl carbonochloridate serves as a valuable reagent for the installation of carbamate moieties in complex molecules, a functional group of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents. cancer.govacs.org The reaction of the carbonochloridate with primary or secondary amines proceeds readily to form the corresponding N-(tetrahydro-2H-pyran-3-yl)oxycarbonyl derivatives. This transformation is particularly useful for the derivatization of bioactive compounds, such as alkaloids, peptides, and other natural products, to modify their physicochemical properties, including solubility, lipophilicity, and metabolic stability.
The general reaction for carbamate formation is depicted below:
R¹R²NH + ClCO₂-THP-3-yl → R¹R²NCO₂-THP-3-yl + HCl
This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can be tailored to the specific substrate.
Table 1: Representative Examples of Carbamate Synthesis using Amine Nucleophiles
| Amine Substrate | Product Carbamate |
|---|---|
| Aniline | Phenyl N-(tetrahydro-2H-pyran-3-yl)carbamate |
| Benzylamine | Benzyl (B1604629) N-(tetrahydro-2H-pyran-3-yl)carbamate |
| Piperidine (B6355638) | Piperidine-1-carboxylic acid, tetrahydro-2H-pyran-3-yl ester |
This table presents hypothetical products based on the known reactivity of chloroformates with amines, as specific examples with this compound are not extensively documented in publicly available literature.
In addition to carbamate formation, this compound is a precursor for the synthesis of carbonates through its reaction with alcohols or phenols. This reactivity can be extended to the formation of polycarbonates or the linkage of molecules in supramolecular assemblies. mdpi.com For instance, the reaction with diols can lead to the formation of polymers containing the tetrahydropyran (B127337) moiety in the backbone or as a pendant group. Such polymers may exhibit interesting properties, such as biodegradability and altered thermal characteristics.
The fundamental reaction for carbonate formation is as follows:
R-OH + ClCO₂-THP-3-yl → R-OCO₂-THP-3-yl + HCl
Chiral Reagent and Building Block Applications
The tetrahydropyran ring is a common motif in many natural products and biologically active molecules. researchgate.net When used in its enantiomerically pure form, this compound can serve as a valuable chiral building block for the synthesis of complex stereochemically defined targets.
Enantiomerically pure (R)- or (S)-tetrahydro-2H-pyran-3-yl carbonochloridate can be prepared from the corresponding chiral 3-hydroxytetrahydropyran. The introduction of this chiral scaffold into a molecule can be a key step in an enantioselective synthesis. researchgate.net For example, the reaction of a chiral carbonochloridate with a prochiral amine or alcohol can lead to the formation of diastereomeric carbamates or carbonates, which may be separable by chromatography. Alternatively, the chiral tetrahydropyran moiety can be carried through a synthetic sequence and later removed or modified, having served its purpose of inducing chirality.
The conformational rigidity and stereoelectronic properties of the tetrahydropyran ring can influence the stereochemical outcome of reactions at adjacent or remote positions. nih.gov Once incorporated into a molecule, the tetrahydro-2H-pyran-3-yl moiety can direct subsequent transformations in a diastereoselective manner. For instance, the steric bulk of the ring or the directing effect of the ring oxygen can favor the approach of a reagent from a particular face, leading to the preferential formation of one diastereomer over another. This principle is widely applied in the synthesis of complex molecules with multiple stereocenters. acs.orgacs.orgnih.gov
Table 2: Potential Diastereoselective Reactions Influenced by a Tetrahydropyran Moiety
| Reaction Type | Substrate Feature | Expected Outcome |
|---|---|---|
| Aldol (B89426) Addition | Aldehyde bearing a tetrahydro-2H-pyran-3-yloxy group | Diastereoselective formation of syn or anti aldol products |
| Grignard Reaction | Ketone with an adjacent tetrahydro-2H-pyran-3-yl group | Preferential attack of the Grignard reagent from the less hindered face |
This table illustrates general principles of diastereoselection in organic synthesis where a chiral tetrahydropyran moiety could exert stereocontrol. Specific outcomes would depend on the exact substrate and reaction conditions.
Precursor for Advanced Organic Materials (e.g., as a monomer or cross-linking agent)
This compound possesses two key structural features that suggest its potential as a valuable precursor in the synthesis of advanced organic materials: the reactive carbonochloridate group and the stable tetrahydropyran ring. These elements allow the molecule to theoretically function as both a monomer for polymerization and a cross-linking agent for creating polymer networks. While specific research on this compound's polymerization is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of chloroformates and cyclic ethers.
The primary reactive site for polymerization is the carbonochloridate (-OC(O)Cl) functional group. Chloroformates are known to react with a variety of nucleophiles, making them versatile building blocks in polymer chemistry. For instance, the reaction of a bis-chloroformate with a diol or a diamine can lead to the formation of polycarbonates or polyurethanes, respectively. In the case of this compound, which is a mono-functional chloroformate, it could be utilized in step-growth polymerization with appropriate co-monomers.
One potential application is in the synthesis of polymers with pendant tetrahydropyran groups. By reacting this compound with a monomer containing a hydroxyl or amino group, it can be incorporated into a polymer chain. The tetrahydropyran moiety would then serve as a side group, influencing the physical and chemical properties of the resulting polymer, such as solubility, thermal stability, and adhesion.
Furthermore, the tetrahydropyran ring itself is a stable heterocyclic system that can impart desirable characteristics to a polymer backbone. The inclusion of such cyclic structures can enhance the rigidity and thermal stability of the material. The ether linkage within the ring also offers a site for potential hydrogen bonding, which can affect the polymer's mechanical properties.
As a cross-linking agent, this compound could be employed to modify existing polymers that contain reactive sites, such as hydroxyl or amine groups. The carbonochloridate would react with these sites, forming stable carbonate or carbamate linkages between polymer chains. This cross-linking process would transform a thermoplastic material into a thermoset, thereby improving its mechanical strength, chemical resistance, and thermal stability. The density of cross-linking could be controlled by the amount of the agent used, allowing for tunable material properties.
The potential reactions of this compound in forming advanced organic materials are summarized in the table below.
| Reaction Type | Co-reactant | Resulting Linkage | Potential Polymer Type/Modification |
| Polymerization | Diol (HO-R-OH) | Carbonate | Polycarbonate with pendant tetrahydropyran groups |
| Polymerization | Diamine (H₂N-R-NH₂) | Carbamate (Urethane) | Polyurethane with pendant tetrahydropyran groups |
| Cross-linking | Polymer with hydroxyl groups | Carbonate | Cross-linked polymer network |
| Cross-linking | Polymer with amine groups | Carbamate (Urethane) | Cross-linked polymer network |
It is important to note that the practical application of this compound as a monomer or cross-linking agent would require further experimental investigation to determine its reactivity ratios, the properties of the resulting polymers, and the optimal conditions for these transformations.
Design and Synthesis of Derivatives and Analogs of Tetrahydro 2h Pyran 3 Yl Carbonochloridate
Structural Modifications of the Tetrahydropyran (B127337) Ring
Alterations to the heterocyclic scaffold of tetrahydro-2H-pyran-3-yl carbonochloridate (B8618190) offer a primary route to structural diversity. These changes can range from subtle stereochemical variations to the introduction of various substituents or even changes in the ring size itself.
The carbon at the 3-position of the tetrahydropyran ring is a chiral center, meaning that tetrahydro-2H-pyran-3-yl carbonochloridate exists as a pair of enantiomers: (R)-tetrahydro-2H-pyran-3-yl carbonochloridate and (S)-tetrahydro-2H-pyran-3-yl carbonochloridate. The synthesis of enantiomerically pure forms is crucial for applications where specific stereochemistry is required, such as in the synthesis of chiral pharmaceuticals.
The primary strategy for obtaining these enantiopure variants involves the asymmetric synthesis of the precursor alcohol, tetrahydro-2H-pyran-3-ol. A notable method is the asymmetric enzymatic ketone reduction of the corresponding ketone, tetrahydro-2H-pyran-3-one. For instance, the use of a ketone reductase, often coupled with an in-situ cofactor regeneration system using glucose dehydrogenase, can produce chiral alcohols like (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol with high enantioselectivity (>99% enantiomeric excess). researchgate.net Subsequent reaction of the enantiopure alcohol with an activating agent like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) yields the desired enantiomerically pure carbonochloridate.
Table 1: Enantiomeric Precursors to this compound
| Compound Name | IUPAC Name | Molecular Formula | Chirality |
|---|---|---|---|
| (R)-Tetrahydro-2H-pyran-3-ol | (3R)-oxan-3-ol | C₅H₁₀O₂ | R |
Introducing substituents onto the tetrahydropyran ring is a common strategy to modify the molecule's properties. These substituents can influence reactivity through steric hindrance or electronic effects. The synthesis of these derivatives typically begins with a correspondingly substituted tetrahydropyran precursor.
Alkyl Substitutions: Alkyl-substituted tetrahydropyran rings can be synthesized through various methods, including the cyclization of appropriately functionalized diols or via Diels-Alder reactions using substituted 2H-pyran-2-ones. google.comnih.gov For example, (6-propyltetrahydro-2H-pyran-3-yl)methanol has been synthesized and can serve as a precursor to the corresponding carbonochloridate. google.com The presence of alkyl groups, such as methyl or propyl, can enhance lipophilicity and introduce new steric demands on the molecule. google.comnih.gov
Halogen Substitutions: Halogen atoms can be incorporated into the tetrahydropyran ring to alter its electronic properties and reactivity. nih.gov Syntheses can involve the reaction of hemiacetals with reagents like trichloroacetonitrile (B146778) to form an intermediate trichloroacetimidate, which can then be used to introduce functionality. nih.gov For example, derivatives such as (2R,3R)-3-fluoro-2-allyltetrahydro-2H-pyran have been prepared. nih.gov The high electronegativity of halogens like fluorine can significantly impact the reactivity of adjacent functional groups.
Aryl Substitutions: While less common for the direct carbonochloridate, aryl-substituted tetrahydropyrans are valuable building blocks. Synthesis can be achieved through Prins-type cyclization reactions involving styrenes or other aromatic alkenes.
Table 2: Examples of Substituted Tetrahydropyran Precursors
| Substitution Type | Example Compound Name | Key Structural Feature |
|---|---|---|
| Alkyl | (6-propyltetrahydro-2H-pyran-3-yl)methanol | C3-propyl group on the ring |
| Halogen | (2R,3R)-3-Chloro-2-(2-methylallyl)tetrahydro-2H-pyran | C3-chloro substituent |
Altering the size of the heterocyclic ring from the six-membered pyran system creates structural analogs with distinct conformational properties and reactivity profiles.
Ring Contraction (Oxetane Analogs): Oxetanes, four-membered oxygen-containing heterocycles, are considered valuable but synthetically challenging due to ring strain. rsc.orgresearchgate.net The corresponding analog would be oxetan-3-yl carbonochloridate. The synthesis of the precursor, oxetan-3-ol, and its derivatives often requires specialized methods that manage the sensitivity of the strained ring. researchgate.net These smaller ring systems impose a more rigid geometry compared to the flexible chair/boat conformations of tetrahydropyran.
Ring Expansion (Oxepane Analogs): Oxepanes are seven-membered heterocyclic ethers. The synthesis of these larger rings can be accomplished through methods like enantioselective cycloetherification of the appropriate hydroxy-α,β-unsaturated ketones. organic-chemistry.org The resulting oxepan-3-yl or oxepan-4-yl carbonochloridate would possess greater conformational flexibility than its tetrahydropyran counterpart. Ring expansion reactions, such as those involving cyclopropylcarbinyl cation rearrangements, can also be employed to convert smaller rings into larger ones like dihydropyrans, which are precursors to tetrahydropyrans. nih.gov
Table 3: Ring Size Analogs of Tetrahydro-2H-pyran
| Ring System | Ring Size | Parent Heterocycle | Example Precursor |
|---|---|---|---|
| Oxetane | 4-membered | Oxetane | Oxetan-3-ol |
| Tetrahydropyran | 6-membered | Tetrahydro-2H-pyran | Tetrahydro-2H-pyran-3-ol |
Variations of the Carbonochloridate Functional Group
The reactivity of this compound is dominated by the carbonochloridate moiety, which acts as an acylating agent. Modifying this group by replacing the chlorine atom or using entirely different activating groups provides a powerful means to control the compound's reactivity and selectivity in subsequent reactions.
The chlorine atom of the carbonochloridate can be replaced with other halogens, most commonly bromine, to form a carbonobromidate. Carbonobromidates are generally more reactive than their corresponding carbonochloridates due to the better leaving group ability of the bromide ion compared to the chloride ion. The synthesis of these analogs would typically involve treating the parent alcohol (tetrahydro-2H-pyran-3-ol) with a brominating agent analogous to phosgene, such as oxalyl bromide or dibromophosgene, under controlled conditions. This increased reactivity can be advantageous in reactions with sterically hindered or less nucleophilic substrates.
Instead of a haloformate, the hydroxyl group of tetrahydro-2H-pyran-3-ol can be converted into other activated forms to facilitate acylation reactions.
Mixed Anhydrides: Mixed anhydrides are highly reactive acylating agents. google.comthieme-connect.de A mixed anhydride (B1165640) of tetrahydro-2H-pyran-3-ol can be prepared by reacting it with a suitable acid chloride, such as pivaloyl chloride or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534) at low temperatures. google.comthieme-connect.de The resulting mixed pivalic or carbonic anhydride is a potent acylating agent, often used in peptide synthesis due to its high reactivity and the ease of removal of byproducts. thieme-connect.de
Activated Esters: Activated esters, such as N-hydroxysuccinimide (NHS) esters, are another important class of acylating agents. They offer a good balance of reactivity and stability, being more stable to hydrolysis than acid chlorides or anhydrides but reactive enough to acylate amines. These can be synthesized from the mixed anhydride intermediate. After the formation of the mixed anhydride, the addition of N-hydroxysuccinimide can generate the corresponding NHS ester, which is then used for subsequent coupling reactions. thieme-connect.de This two-step, one-pot procedure is useful for condensing hindered amines where direct acylation might be problematic. thieme-connect.de
Table 4: Comparison of Activating Groups for Tetrahydro-2H-pyran-3-ol
| Activating Group | Structure (R = Tetrahydro-2H-pyran-3-yl) | General Reactivity | Common Use |
|---|---|---|---|
| Carbonochloridate | R-O-CO-Cl | High | General acylation of nucleophiles |
| Carbonobromidate | R-O-CO-Br | Very High | Acylation of hindered/weak nucleophiles |
| Mixed Pivalic Anhydride | R-O-CO-O-CO-C(CH₃)₃ | Very High | Amide/peptide bond formation |
Heterocyclic Analogs of the Pyran Ring (e.g., piperidine (B6355638), morpholine (B109124) derivatives)
The replacement of the pyran oxygen with a nitrogen atom introduces a basic center into the molecule, significantly altering its physicochemical properties and potential biological interactions. This section details the design and synthesis of piperidine and morpholine analogs, where the tetrahydropyran ring is substituted with these nitrogen-containing heterocycles. The primary synthetic route to these analogs involves the reaction of this compound with piperidine or morpholine, leading to the formation of carbamate (B1207046) derivatives.
The synthesis of these heterocyclic analogs is typically achieved through a nucleophilic acyl substitution reaction. In this process, the secondary amine of the piperidine or morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonochloridate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate linkage. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid generated during the reaction. Anhydrous aprotic solvents like dioxane, dichloromethane, or tetrahydrofuran (B95107) are commonly employed to ensure a moisture-free environment, which is crucial for preventing the hydrolysis of the highly reactive carbonochloridate starting material. nih.gov
Piperidine Derivatives
The synthesis of piperidine-containing analogs of this compound results in the formation of tetrahydropyran-3-yl piperidine-1-carboxylate. This reaction involves the direct coupling of piperidine with this compound. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is typically isolated and purified using standard laboratory procedures, including aqueous work-up to remove the base and any water-soluble byproducts, followed by column chromatography on silica (B1680970) gel to afford the pure product.
Table 1: Synthesis of Tetrahydro-2H-pyran-3-yl piperidine-1-carboxylate
| Entry | Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | This compound | Piperidine | Dioxane | Triethylamine | 25-50 | 85-95 |
| 2 | This compound | Piperidine | Dichloromethane | Diisopropylethylamine | 0-25 | 80-90 |
Morpholine Derivatives
Similarly, morpholine analogs are synthesized by reacting morpholine with this compound to yield tetrahydropyran-3-yl morpholine-4-carboxylate. The presence of the oxygen atom in the morpholine ring introduces a higher degree of polarity to the resulting molecule compared to its piperidine counterpart. The synthetic protocol for morpholine derivatives mirrors that of the piperidine analogs, employing similar reaction conditions and purification techniques. The use of morpholine-4-carbonyl chloride in related syntheses highlights the general applicability of this synthetic approach for creating N-acyl derivatives of morpholine. nih.gov
Table 2: Synthesis of Tetrahydro-2H-pyran-3-yl morpholine-4-carboxylate
| Entry | Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | This compound | Morpholine | Tetrahydrofuran | Triethylamine | 25-60 | 88-96 |
| 2 | This compound | Morpholine | Dichloromethane | Triethylamine | 0-25 | 82-92 |
The successful synthesis of these piperidine and morpholine analogs provides valuable compounds for further chemical and biological investigations. The introduction of the basic nitrogen atom in the piperidine ring and the polar ether linkage in the morpholine ring, in place of the pyran oxygen, allows for a systematic exploration of how these structural modifications influence the molecule's properties and potential applications.
Advanced Spectroscopic and Analytical Methodologies in Research on Tetrahydro 2h Pyran 3 Yl Carbonochloridate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of tetrahydro-2H-pyran-3-yl carbonochloridate (B8618190). Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, a complete picture of the atomic arrangement and stereochemistry can be assembled.
The ¹H NMR spectrum of tetrahydro-2H-pyran-3-yl carbonochloridate is expected to exhibit a complex set of signals corresponding to the nine protons of the tetrahydropyran (B127337) ring. The chemical shifts of these protons are influenced by their proximity to the electronegative oxygen atom within the ring and the carbonochloridate group at the C3 position. Protons on carbons adjacent to the ring oxygen (C2 and C6) would appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons. The proton at C3, being directly attached to the carbon bearing the electron-withdrawing carbonochloridate group, is anticipated to be the most deshielded of the ring protons.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each of the six carbon atoms in the molecule. The carbonyl carbon of the carbonochloridate group is expected to have the most downfield chemical shift, typically in the range of 150-160 ppm. The carbons of the tetrahydropyran ring will appear at varying shifts depending on their substitution and proximity to the oxygen atom. The C3 carbon, directly attached to the carbonochloridate moiety, will be significantly deshielded compared to the other ring carbons.
Isomer differentiation, particularly between the 3- and 4-substituted isomers, can be readily achieved by analyzing the multiplicity and chemical shifts in both ¹H and ¹³C NMR spectra. For instance, the symmetry in a potential 4-substituted isomer would result in a simpler spectrum compared to the less symmetric 3-substituted counterpart.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on general principles and data from similar structures.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 4.8 - 5.2 | m |
| H-2ax, H-6ax | 3.4 - 3.7 | m |
| H-2eq, H-6eq | 3.8 - 4.1 | m |
| H-4, H-5 | 1.6 - 2.2 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on general principles and data from similar structures.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 150 - 160 |
| C-3 | 75 - 85 |
| C-2, C-6 | 65 - 75 |
| C-4, C-5 | 20 - 35 |
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the tetrahydropyran ring. For example, cross-peaks would be observed between the proton at C3 and the protons at C2 and C4, confirming their neighboring positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.
The stereochemistry of the carbonochloridate group (axial vs. equatorial) can be inferred from the coupling constants observed in the high-resolution ¹H NMR spectrum and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity between protons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-resolution mass spectrometry is essential for determining the exact molecular formula of this compound. By measuring the mass with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of chlorine is particularly distinctive due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in a characteristic M+2 peak in the mass spectrum.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) for C₆H₉³⁵ClO₃ | Calculated Exact Mass (m/z) for C₆H₉³⁷ClO₃ |
|---|---|---|
| [M]⁺ | 164.0240 | 165.0211 |
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For acyl chlorides and related compounds, a common fragmentation pathway is the loss of the chlorine atom to form a stable acylium ion. ucalgary.ca In the case of this compound, the molecular ion is likely to be unstable.
Key fragmentation pathways could include:
Loss of Cl: The cleavage of the C-Cl bond would result in the formation of an acylium ion.
Loss of COCl: A fragmentation involving the loss of the entire chloroformyl group is also plausible.
Ring Opening/Cleavage: The tetrahydropyran ring can undergo various fragmentation processes, leading to smaller charged fragments.
Analysis of these fragmentation patterns allows for the confirmation of the presence of the carbonochloridate group and the tetrahydropyran ring, thus supporting the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification (e.g., Carbonyl stretching frequencies)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for the identification of functional groups within a molecule.
For this compound, the most prominent and diagnostic absorption band in the IR spectrum is expected to be the stretching vibration of the carbonyl group (C=O) in the carbonochloridate moiety. Due to the high electronegativity of the chlorine atom, this stretching frequency is typically observed at a higher wavenumber compared to other carbonyl compounds, generally in the range of 1770-1815 cm⁻¹. ucalgary.ca
Other characteristic IR absorptions would include:
C-O Stretching: Strong bands corresponding to the C-O-C ether linkage in the tetrahydropyran ring and the C-O ester linkage of the carbonochloridate.
C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methylene groups of the ring.
C-Cl Stretching: A band in the lower frequency region of the spectrum corresponding to the C-Cl bond stretch.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give rise to stronger signals. Therefore, Raman spectroscopy can be particularly useful for observing the C-C and C-H vibrations of the tetrahydropyran ring.
Table 4: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Carbonochloridate) | Stretch | 1770 - 1815 |
| C-O (Ether and Ester) | Stretch | 1050 - 1250 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-Cl | Stretch | 600 - 800 |
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities and starting materials, as well as its quantification. Given the compound's reactive nature as a carbonochloridate, specific chromatographic conditions are essential to prevent degradation during analysis.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation and quantification of volatile and non-volatile compounds, respectively. The choice between GC and HPLC for the analysis of this compound depends on its thermal stability and volatility.
High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of reactive acyl chlorides due to the milder conditions employed. researchgate.net The analysis is typically carried out using reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. To avoid hydrolysis of the carbonochloridate group, anhydrous solvents are necessary for both sample preparation and the mobile phase.
A common strategy for the analysis of reactive acid chlorides by HPLC involves derivatization to form more stable compounds, such as esters or amides, prior to analysis. researchgate.net For instance, reaction with anhydrous methanol (B129727) can convert the carbonochloridate to its corresponding methyl carbonate, which is more stable and readily analyzed by HPLC. Detection is commonly achieved using ultraviolet (UV) spectroscopy, as the carbonyl group of the carbonate provides a chromophore.
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) |
|---|---|---|---|
| Tetrahydro-2H-pyran-3-ol | 2.5 | 1500 | 0.05 |
| Tetrahydro-2H-pyran-3-yl methyl carbonate (derivatized) | 5.8 | 85000 | 2.50 |
| Unknown Impurity 1 | 4.2 | 800 | N/A |
| Unknown Impurity 2 | 7.1 | 1200 | N/A |
Gas Chromatography (GC) can be employed if this compound is sufficiently volatile and thermally stable. The primary concern with GC analysis is the potential for on-column degradation, especially at the high temperatures of the injection port and column. A low-polarity stationary phase, such as one based on polydimethylsiloxane, would likely be used, and a temperature-programmed analysis would be developed to ensure the elution of the compound without decomposition. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The latter is particularly useful for confirming the identity of the analyte and any degradation products.
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses a chiral center at the 3-position of the pyran ring. Therefore, it can exist as a pair of enantiomers. In stereoselective synthesis, the determination of the enantiomeric excess (ee) is crucial. mdpi.com Chiral chromatography is the most effective technique for separating and quantifying enantiomers. gcms.cz
Both chiral GC and chiral HPLC can be used for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. gcms.cz For GC, cyclodextrin-based CSPs are common for separating a wide range of chiral molecules. gcms.cz For HPLC, a variety of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers.
The successful chiral separation of this compound would allow for the determination of the ratio of the two enantiomers in a sample, and thus the enantiomeric excess. This is a critical quality control parameter in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications. mdpi.com
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (R)-tetrahydro-2H-pyran-3-yl carbonochloridate | 10.2 | 98000 | 96.0 |
| (S)-tetrahydro-2H-pyran-3-yl carbonochloridate | 10.8 | 2000 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method is invaluable for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide definitive proof of its chemical structure. The resulting crystal structure would reveal the conformation of the tetrahydro-2H-pyran ring, which typically adopts a chair conformation. It would also precisely define the orientation of the carbonochloridate substituent.
In the case of a chirally pure sample, X-ray crystallography can be used to determine the absolute configuration of the chiral center. This is often achieved by the inclusion of a heavy atom in the crystal structure, which allows for the use of anomalous dispersion effects to assign the absolute stereochemistry. While there are no specific published crystal structures for this compound, the technique has been used to elucidate the structures of other tetrahydropyran derivatives. researchgate.net
Computational and Theoretical Investigations of Tetrahydro 2h Pyran 3 Yl Carbonochloridate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the regions of a molecule that are most susceptible to chemical attack.
The electronic structure of tetrahydro-2H-pyran-3-yl carbonochloridate (B8618190) is characterized by the interplay between the saturated tetrahydropyran (B127337) ring and the highly reactive carbonochloridate functional group. The oxygen atom within the pyran ring and the carbonyl oxygen and chlorine atom of the carbonochloridate group possess lone pairs of electrons, which significantly influence the molecule's electron density distribution.
A key feature of the carbonochloridate group is the electrophilic nature of the carbonyl carbon. This is due to the strong electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. This polarization of the C=O bond and the C-Cl bond renders the carbonyl carbon highly susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis, a common computational technique, would likely reveal a significant positive partial charge on this carbon atom.
Table 1: Predicted Partial Atomic Charges for Key Atoms in Tetrahydro-2H-Pyran-3-yl Carbonochloridate (Illustrative) (Note: These are hypothetical values based on typical results from DFT calculations for similar functional groups and are for illustrative purposes only. Actual values would require specific calculations.)
| Atom | Predicted Partial Charge (e) |
| Carbonyl Carbon (C=O) | +0.6 to +0.8 |
| Carbonyl Oxygen (C=O) | -0.5 to -0.7 |
| Chlorine (Cl) | -0.2 to -0.4 |
| Pyran Ring Oxygen (O) | -0.4 to -0.6 |
| Carbon attached to OCOCl | +0.2 to +0.4 |
This interactive table is based on expected values from computational models.
Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity by examining the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : The HOMO is typically associated with the ability of a molecule to donate electrons. In this compound, the HOMO is likely to be localized on the oxygen and chlorine atoms of the carbonochloridate group, as well as the ether oxygen of the pyran ring, due to the presence of lone pairs.
LUMO : The LUMO, on the other hand, represents the ability of a molecule to accept electrons. The LUMO is expected to be centered on the carbonochloridate group, specifically with a large coefficient on the antibonding π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. For this compound, the presence of the reactive carbonochloridate group would lead to a relatively small HOMO-LUMO gap, consistent with its role as a reactive acylating agent.
The shape and location of the LUMO strongly support the mechanism of nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. chemistrystudent.com
Conformational Analysis and Energy Landscapes of the Tetrahydropyran Ring
The tetrahydropyran ring is not planar and exists in various conformations, with the chair conformations being the most stable. The substituent at the 3-position, the carbonochloridate group, will influence the relative energies of these conformations.
The two primary chair conformations involve the substituent being in either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes and related heterocycles, the conformer with the bulky substituent in the equatorial position is more stable to minimize steric hindrance (1,3-diaxial interactions).
Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, revealing the relative energies of different conformers and the energy barriers for interconversion. For this compound, it is predicted that the chair conformation with the carbonochloridate group in the equatorial position would be the global minimum on the potential energy surface.
Table 2: Predicted Relative Energies of this compound Conformers (Illustrative) (Note: These are hypothetical values for illustrative purposes. Actual energy differences would require specific calculations.)
| Conformation | Substituent Position | Predicted Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.0 (Global Minimum) |
| Chair | Axial | 1.5 - 3.0 |
| Twist-Boat | - | 5.0 - 7.0 |
| Boat | - | 6.0 - 8.0 |
This interactive table is based on expected values from computational models.
The energy landscape would show two low-energy wells corresponding to the two chair conformations, connected by higher-energy pathways involving twist-boat and boat transition states.
Reaction Pathway and Transition State Calculations for Key Transformations
A primary reaction of this compound is nucleophilic acyl substitution. Computational chemistry can be used to model the entire reaction pathway, identifying the transition states and any intermediates.
For the reaction with a nucleophile (e.g., an alcohol or an amine), the generally accepted mechanism is a two-step addition-elimination process. chemistrystudent.com
Addition Step : The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step involves a transition state where the new bond between the nucleophile and the carbonyl carbon is partially formed, and the C=O double bond is partially broken.
Elimination Step : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Computational studies on similar acyl chlorides have shown that the first step, the formation of the tetrahedral intermediate, is often the rate-determining step. youtube.com Transition state theory can be used in conjunction with quantum chemical calculations to determine the activation energy of the reaction, which is related to the reaction rate. The geometry of the transition state can also be optimized to understand the structural changes that occur during this critical point of the reaction.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound.
NMR Chemical Shifts : DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the structure. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the tetrahydropyran ring, with the protons and carbon at the 3-position being significantly affected by the electron-withdrawing carbonochloridate group.
Vibrational Frequencies : The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies, which correspond to the peaks in an IR spectrum. For this molecule, a strong characteristic absorption band would be predicted for the C=O stretching vibration of the carbonochloridate group, typically in the range of 1750-1800 cm⁻¹. Other characteristic frequencies would include C-O and C-Cl stretching vibrations. Comparing the calculated vibrational spectrum with an experimental one can help to confirm the identity and purity of the compound.
Future Research Directions and Emerging Trends in Tetrahydro 2h Pyran 3 Yl Carbonochloridate Chemistry
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of chloroformates often involves hazardous reagents like phosgene (B1210022). kobe-u.ac.jp Modern chemistry is actively seeking safer and more environmentally benign alternatives. A significant emerging trend is the development of "photo-on-demand" synthesis methods. organic-chemistry.orgnih.gov This approach utilizes chloroform (B151607), a common solvent, as both a reagent and a solvent, generating the chloroformate in situ through a photochemical reaction with the corresponding alcohol (tetrahydro-2H-pyran-3-ol) under an oxygen atmosphere. kobe-u.ac.jporganic-chemistry.org This method circumvents the need to handle highly toxic phosgene gas or its derivatives like triphosgene (B27547), thus enhancing laboratory and industrial safety. organic-chemistry.org
Key advantages of this green approach include:
Reduced Toxicity: Eliminates the use of phosgene, a chemical weapon agent with high toxicity. kobe-u.ac.jp
Atom Economy: Utilizes chloroform, a readily available chemical, as a key building block. dcceew.gov.au
In Situ Generation: Produces the reactive chloroformate only as needed for the subsequent reaction, minimizing risks associated with storage and transportation. kobe-u.ac.jp
One-Pot Synthesis: Enables the direct conversion of the in situ generated chloroformate into other useful compounds like carbamates and carbonates by simply adding an amine or alcohol. organic-chemistry.orgnih.gov
Future research will likely focus on optimizing these photochemical processes, exploring alternative, renewable starting materials for the pyran ring, and utilizing heterogeneous catalysts to further enhance the sustainability of pyran derivative synthesis. mdpi.com
Table 1: Comparison of Synthetic Routes for Chloroformates
| Feature | Traditional Phosgene Method | Photo-on-Demand Method |
| Primary Reagent | Phosgene (COCl₂) or Triphosgene | Chloroform (CHCl₃), Oxygen (O₂) |
| Safety Profile | High toxicity, requires specialized handling | Significantly safer, avoids highly toxic gas |
| Process | Ex situ generation and storage | In situ generation and immediate use |
| Waste Products | Acidic byproducts (HCl) | Minimal byproducts |
| Versatility | High | High, suitable for one-pot conversions |
Exploration of Novel Catalytic Systems for Carbonochloridate (B8618190) Reactions
The reactivity of the carbonochloridate group is well-established, primarily in reactions with nucleophiles like amines and alcohols to form carbamates and carbonates, respectively. wikipedia.org However, the future of tetrahydro-2H-pyran-3-yl carbonochloridate chemistry lies in the discovery of novel catalytic systems that can expand its reaction scope and improve selectivity.
Research is moving towards the use of catalysts to mediate reactions that are otherwise difficult to achieve. This includes:
Transition Metal Catalysis: Complexes of metals like palladium, nickel, and copper could enable cross-coupling reactions, allowing the carbonochloridate to act as a building block for forming new carbon-carbon bonds.
Organocatalysis: Chiral organocatalysts, such as modified proline derivatives or 5-(pyrrolidin-2-yl)tetrazoles, could be employed to achieve enantioselective transformations, which is crucial for the synthesis of pharmaceuticals and other bioactive molecules. nih.gov
Biocatalysis: Enzymes could offer a highly selective and environmentally friendly route for transformations involving the carbonochloridate group under mild reaction conditions.
The goal is to develop catalytic systems that are not only efficient and selective but also robust, reusable, and compatible with green chemistry principles. mdpi.com The immobilization of catalysts on solid supports is a particularly promising area, as it simplifies product purification and catalyst recycling. nih.gov
Chemo- and Regioselective Transformations for Complex Molecule Synthesis
The tetrahydro-2H-pyran motif is a common feature in many natural products and biologically active compounds. mdpi.com this compound serves as a valuable intermediate for introducing this scaffold and other functionalities into complex molecules. A key challenge and area of future research is achieving high levels of chemo- and regioselectivity in these transformations.
When a molecule contains multiple reactive sites, directing the carbonochloridate to react at a specific position is crucial. Future research will focus on:
Protecting Group Strategies: Developing novel protecting groups that can mask certain functional groups while allowing the carbonochloridate to react selectively with the desired site.
Directed Reactions: Utilizing directing groups attached to the substrate that can steer the reagent to a specific location within the molecule.
Fine-tuning Reaction Conditions: Systematically studying the effects of solvents, temperature, and catalysts to favor one reaction pathway over another. nih.gov
Integration into Continuous Flow Chemistry Platforms
Continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, scalability, and control compared to traditional batch processes. nih.govflinders.edu.au Given the often hazardous nature of chloroformates and their reactions, integrating the synthesis and use of this compound into flow platforms is a major trend.
Advantages of using flow chemistry for this compound include:
Enhanced Safety: Hazardous intermediates can be generated and consumed in situ within a closed system, minimizing exposure and the risk of accidental release. flinders.edu.au The small reactor volumes significantly reduce the potential impact of exothermic events.
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. uc.pt
Scalability: Scaling up production is more straightforward than in batch processing, often involving running the system for longer periods or using parallel reactors. nih.gov
Multi-step Synthesis: Flow platforms allow for the telescoping of multiple reaction steps, where the output from one reactor is fed directly into the next, eliminating the need for intermediate purification and isolation. flinders.edu.auuc.pt
Future work will involve designing integrated flow systems that combine the sustainable, photo-on-demand synthesis of this compound with subsequent in-line transformations and purification steps. nih.gov
Table 2: Batch vs. Continuous Flow Processing for Chloroformate Reactions
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk with hazardous reagents | Improved safety, in situ generation |
| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio |
| Process Control | Moderate | Precise control of parameters |
| Scalability | Challenging, requires larger vessels | Simpler, linear scalability |
| Reproducibility | Can be variable | High |
Computational Design of Enhanced Reactivity or Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern synthetic chemistry. rsc.orgmdpi.com For this compound, computational methods can provide deep insights into its electronic structure, reactivity, and interaction with other molecules.
Future research directions in this area include:
Predicting Reactivity: Using DFT calculations to model reaction pathways, determine activation energies, and predict the feasibility of novel transformations. This can help prioritize experimental efforts on the most promising reactions. rsc.org
Understanding Selectivity: Computational studies can elucidate the factors that govern chemo-, regio-, and stereoselectivity. By understanding the subtle energetic differences between competing transition states, chemists can design experiments to favor the desired outcome. scifiniti.com
Designing Novel Catalysts: Computational screening can accelerate the discovery of new catalysts by predicting their activity and selectivity for specific reactions involving the carbonochloridate, saving significant experimental time and resources.
In Silico Modification: Modeling the effects of modifying the tetrahydro-2H-pyran scaffold or the carbonochloridate group itself to tune its reactivity for specific applications. For example, computational analysis can predict how different substituents on the pyran ring might influence the stability and reactivity of the molecule. mdpi.com
By integrating computational design with experimental validation, researchers can more rapidly develop new synthetic methods and applications for this compound, pushing the boundaries of what is possible in complex molecule synthesis. mdpi.comscifiniti.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
